

N-Fmoc-L-threonine Allyl Ester: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N-Fmoc-L-threonine Allyl Ester*

Cat. No.: B028935

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **N-Fmoc-L-threonine Allyl Ester**, a critical building block in modern peptide chemistry. The information is tailored for professionals in research, chemical sciences, and drug development, offering detailed experimental protocols and structured data for practical application.

Core Chemical Properties

N-Fmoc-L-threonine Allyl Ester is a strategically protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The N-terminal α -amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the C-terminal carboxylic acid is protected as an allyl ester. This orthogonal protection scheme allows for the selective deprotection of either terminus, providing significant flexibility in the synthesis of complex peptides.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of **N-Fmoc-L-threonine Allyl Ester**.

Property	Value	Source
CAS Number	136523-92-7	[2][3]
Molecular Formula	C ₂₂ H ₂₃ NO ₅	[2]
Molecular Weight	381.42 g/mol	[2]
Exact Mass	381.15762283 Da	[3]
Boiling Point	597.238°C at 760 mmHg	[4]
Flash Point	314.999°C	[4]
LogP	3.20810	[4]
Refractive Index	1.584	[4]
Storage Conditions	2-8°C	[4]

Synthesis and Purification

The synthesis of **N-Fmoc-L-threonine Allyl Ester** is typically achieved in a two-step process: N-terminal Fmoc protection of L-threonine followed by esterification of the carboxylic acid with allyl alcohol.

Experimental Protocol: Synthesis of N-Fmoc-L-threonine Allyl Ester

This protocol is a representative procedure based on established methods for Fmoc protection and DCC/DMAP-mediated esterification.[3][4]

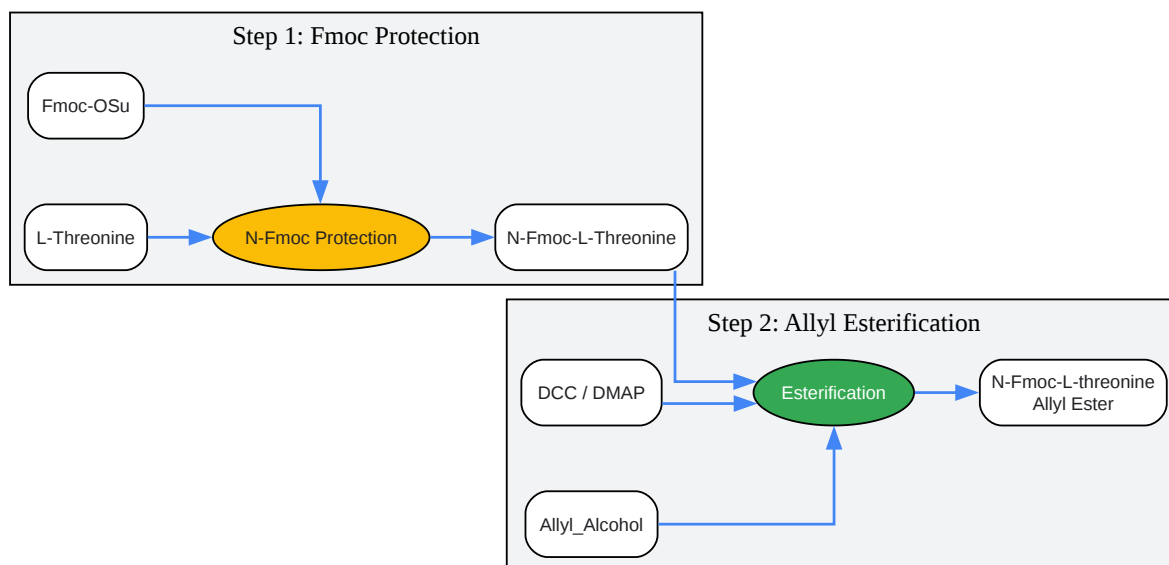
Step 1: N-Fmoc Protection of L-threonine

- **Dissolution:** Dissolve L-threonine in a 10% aqueous sodium carbonate solution.
- **Addition of Fmoc-OSu:** Cool the solution to 0°C in an ice bath. Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in dioxane dropwise while maintaining the temperature and pH.
- **Reaction:** Allow the mixture to warm to room temperature and stir overnight.

- Work-up: Acidify the reaction mixture with dilute HCl to precipitate the N-Fmoc-L-threonine.
- Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Allyl Esterification

- Reactant Mixture: In a round-bottom flask, dissolve N-Fmoc-L-threonine in anhydrous dichloromethane (DCM). Add allyl alcohol, a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and dicyclohexylcarbodiimide (DCC).
- Reaction: Stir the mixture at room temperature overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
- Filtration: Remove the DCU precipitate by filtration.
- Work-up: Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- Final Product: Collect the fractions containing the pure product and remove the solvent under reduced pressure to yield **N-Fmoc-L-threonine Allyl Ester** as a white solid.



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Caption: Synthesis workflow for **N-Fmoc-L-threonine Allyl Ester**.

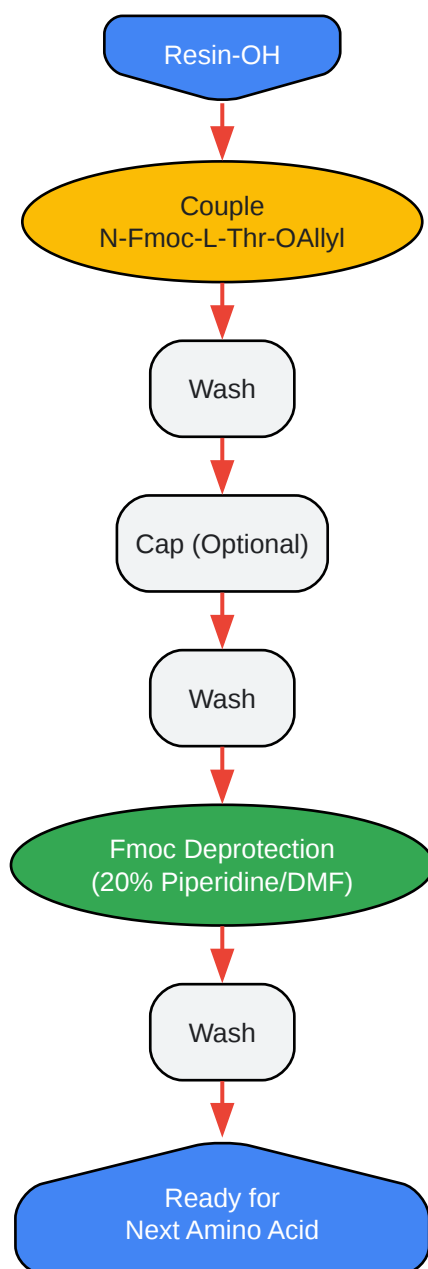
Application in Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-L-threonine Allyl Ester is a valuable reagent for the incorporation of threonine into a peptide sequence during Fmoc-based SPPS. The allyl ester serves as a C-terminal protecting group that is orthogonal to the acid-labile side-chain protecting groups (e.g., t-butyl) and the base-labile Fmoc group.^[1]

Experimental Protocol: Coupling to a Solid Support (e.g., Wang Resin)

- **Resin Swelling:** Swell Wang resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

- **Activation:** In a separate vial, dissolve **N-Fmoc-L-threonine Allyl Ester**, a coupling agent (e.g., HCTU), and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF. Allow the mixture to pre-activate for a few minutes.
- **Coupling:** Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.
- **Washing:** Drain the reaction mixture and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- **Capping (Optional):** To block any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and a non-nucleophilic base in DMF.
- **Fmoc Deprotection:** Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the attached amino acid, preparing it for the next coupling cycle.



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Caption: Workflow for coupling **N-Fmoc-L-threonine Allyl Ester** in SPPS.

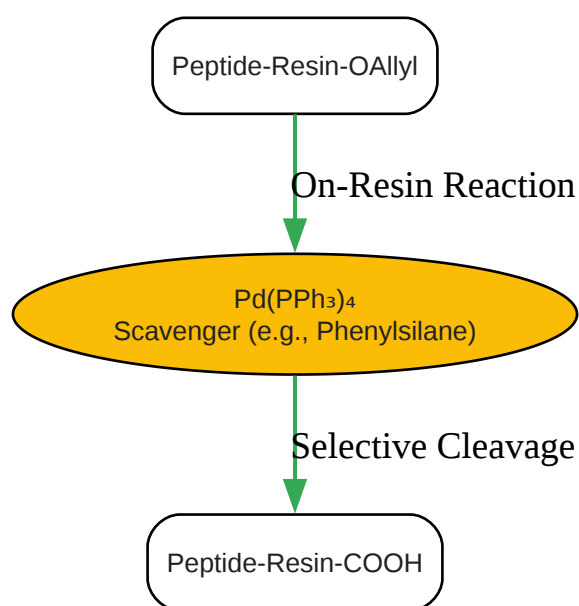
Deprotection of the Allyl Ester

The allyl ester is stable to the conditions used for Fmoc removal (piperidine) and the cleavage of many acid-labile side-chain protecting groups (e.g., trifluoroacetic acid). It can be selectively

removed under mild conditions using a palladium(0) catalyst.[5] This allows for on-resin modification of the C-terminus, such as cyclization or ligation.

Experimental Protocol: On-Resin Allyl Deprotection

- Resin Preparation: Swell the peptide-resin in an appropriate solvent like chloroform or DCM.
- Deprotection Cocktail: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger, such as phenylsilane or morpholine, in the reaction solvent.
- Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).
- Washing: Drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by DMF and DCM, to ensure complete removal of the palladium catalyst and scavenger. The free carboxylic acid is now available for further reactions.



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Caption: On-resin deprotection of the allyl ester.

Conclusion

N-Fmoc-L-threonine Allyl Ester is an indispensable tool in the synthesis of complex peptides. Its orthogonal protecting group strategy offers chemists the flexibility to perform selective deprotections and subsequent modifications, which is crucial for the development of novel peptide-based therapeutics and research probes. The experimental protocols provided in this guide offer a practical framework for the synthesis and application of this important amino acid derivative.

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